molecular formula C12H17ClN2O2 B7859918 5-(2-Chloro-5-methylphenoxy)pentanehydrazide

5-(2-Chloro-5-methylphenoxy)pentanehydrazide

Cat. No.: B7859918
M. Wt: 256.73 g/mol
InChI Key: GXKLZMWCOWUVJM-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methylphenoxy)pentanehydrazide is a chemical compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a pentane chain, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-methylphenoxy)pentanehydrazide typically involves the following steps:

  • Phenol Derivative Preparation: The starting material, 2-chloro-5-methylphenol, is synthesized through chlorination of 5-methylphenol.

  • Esterification: The phenol derivative undergoes esterification with pentanoic acid to form the corresponding ester.

  • Hydrazide Formation: The ester is then converted to the hydrazide using hydrazine hydrate under acidic conditions.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloro-5-methylphenoxy)pentanehydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Chloro-5-methylphenoxy)pentanehydrazide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can bind to enzymes or receptors, modulating their activity. The hydrazide group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 2-(2-Chloro-5-methylphenoxy)propanoic acid: A herbicide with similar structural features.

  • 2-(4-Chloro-2-methylphenoxy)propionic acid: Another herbicide used in agriculture.

  • 5-(2-Chloro-5-methylphenoxy)pentanoic acid: A related compound with a different functional group.

This comprehensive overview highlights the significance of 5-(2-Chloro-5-methylphenoxy)pentanehydrazide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-(2-chloro-5-methylphenoxy)pentanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-9-5-6-10(13)11(8-9)17-7-3-2-4-12(16)15-14/h5-6,8H,2-4,7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKLZMWCOWUVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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